molecular formula C13H18ClN3 B8214876 (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride

(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B8214876
M. Wt: 251.75 g/mol
InChI Key: CHOCQPFMOMZLMU-MERQFXBCSA-N
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Description

(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride is a compound that belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

The synthesis of (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.

Scientific Research Applications

(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to other similar compounds, (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride stands out due to its unique structural features and chemical properties. Similar compounds include other benzodiazole derivatives, such as:

  • 1H-1,3-benzodiazole
  • 2-methyl-1H-1,3-benzodiazole
  • 1-[(3S)-piperidin-3-yl]-1H-1,3-benzodiazole

These compounds share a common benzodiazole core but differ in their substituents and functional groups, which can significantly influence their chemical behavior and applications.

Properties

IUPAC Name

2-methyl-1-[(3S)-piperidin-3-yl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-10-15-12-6-2-3-7-13(12)16(10)11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-9H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOCQPFMOMZLMU-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1[C@H]3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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